2-Chlorophenyl chloroformate

Descripción general

Descripción

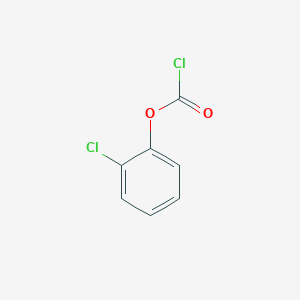

2-Chlorophenyl chloroformate (CAS: 19358-41-9) is an aromatic chloroformate with the molecular formula C₇H₄Cl₂O₂ and a molecular weight of 191.01 g/mol . This compound is characterized by its electrophilic chloroformate group, which enables it to act as a potent acylating agent in organic synthesis. Its reactivity stems from the ability to undergo nucleophilic acyl substitution with amines, alcohols, and thiols, facilitating the formation of carbamates, carbonates, and thiocarbonates .

The compound exhibits moderate polarity, balancing solubility in organic solvents (e.g., dichloromethane, toluene) while remaining poorly soluble in water. This property makes it versatile in diverse synthetic routes, such as the preparation of pharmaceutical intermediates or polymeric materials . Safety protocols emphasize its corrosive nature, requiring personal protective equipment (PPE) to prevent skin, eye, and respiratory tract irritation .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de GW 506U78 implica la reacción de 6-cloropurina-2-amina con metanol e hidruro de sodio para producir 6-O-metilguanina. Este intermedio se mezcla entonces con arabinósido de uracilo, fosforilasa de nucleósido de purina y fosforilasa de uridina, y se incuba en una solución de fosfato de potasio a 37 °C durante 26 días .

Métodos de producción industrial: Los métodos de producción industrial para GW 506U78 no están extensamente documentados. la síntesis típicamente implica el uso de reactivos de alta pureza y condiciones de reacción controladas para asegurar la producción de un compuesto con alta pureza y eficacia .

Análisis De Reacciones Químicas

Tipos de reacciones: GW 506U78 se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de purina, dando lugar a la formación de diferentes análogos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como amoníaco o aminas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios análogos de purina y metabolitos que retienen la estructura principal de GW 506U78 .

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

CPCF is instrumental in the synthesis of various pharmaceutical compounds due to its electrophilic nature, allowing it to react with nucleophiles effectively. The introduction of chloroformate groups can enhance the biological activity of compounds by modifying their structure.

Case Study: Antimicrobial Agents

Recent studies have highlighted the synthesis of chlorinated heterocycles using CPCF, which exhibit significant antimicrobial properties. For instance, a derivative synthesized from CPCF demonstrated enhanced antibacterial activity against E. coli, indicating the potential of chlorinated compounds in drug development .

| Compound | Activity | MIC (µM) |

|---|---|---|

| 2-Chlorophenyl derivative | Antibacterial | 5 |

Organic Synthesis

CPCF serves as a key intermediate in the preparation of various organic compounds. Its utility is particularly noted in the formation of carbamates and esters through nucleophilic substitution reactions.

Mechanistic Insights

The mechanism typically involves the nucleophilic attack of an alcohol or amine on the carbonyl carbon of the chloroformate, resulting in the formation of a carbamate or ester . This reaction is particularly advantageous due to its mild conditions and high yields.

Material Science Applications

In material science, CPCF has been utilized to synthesize functionalized polymers. The incorporation of chloroformate groups into polymer backbones can enhance their reactivity and allow for post-polymerization modifications.

Example: Bi-functional Monomers

Research has demonstrated that CPCF can be used to create bi-functional monomers that can polymerize to form materials with tailored properties. These materials have potential applications in coatings, adhesives, and drug delivery systems .

Environmental Considerations

The use of CPCF also raises environmental concerns due to its toxicity and potential for hazardous byproducts during reactions. Therefore, recent studies have focused on developing safer methodologies for its application, including photochemical methods that minimize waste and side reactions .

Summary and Future Directions

The applications of 2-chlorophenyl chloroformate span various fields, prominently in pharmaceuticals and organic synthesis. As research progresses, it is anticipated that new methodologies will emerge that leverage its unique properties while addressing safety and environmental concerns.

Future Research Areas

- Development of greener synthetic routes using CPCF.

- Exploration of new biological activities associated with chlorinated derivatives.

- Enhanced understanding of structure-activity relationships (SAR) in drug design involving chloroformates.

Mecanismo De Acción

GW 506U78 es un profármaco que se desmetila rápidamente a arabinosilguanina por la adenosina desaminasa. El metabolito activo, arabinosilguanina, se fosforila entonces a su forma trifosfato, que se acumula en las células leucémicas. Esta acumulación inhibe la síntesis de ADN e induce la apoptosis . El compuesto se dirige preferentemente a las células T debido a su mayor expresión de enzimas que convierten GW 506U78 en su forma activa .

Comparación Con Compuestos Similares

Comparison with Similar Chloroformate Compounds

Chloroformates are classified into aromatic (e.g., phenyl, 2-chlorophenyl) and aliphatic (e.g., methyl, ethyl) variants, with structural differences influencing reactivity, stability, and applications. Below is a comparative analysis:

Table 1: Key Properties of Selected Chloroformates

Reactivity and Stability

- Hydrolysis Rates: Aliphatic chloroformates (methyl, ethyl) hydrolyze rapidly in water at room temperature, producing HCl, CO₂, and corresponding alcohols . For example, methyl chloroformate decomposes into methanol and HCl upon heating . Aromatic chloroformates (2-chlorophenyl, phenyl) exhibit slower hydrolysis due to steric and electronic effects of the aryl group, enhancing stability in aqueous conditions .

- Nucleophilicity :

Research Findings and Structural Insights

- Antitumor Activity : this compound derivatives (e.g., compound 5a–c ) demonstrated in vitro antitumor activity against human cancer cell lines, attributed to the chloro-substituted aryl group enhancing target binding .

- Derivatization Efficiency : Ethyl chloroformate outperforms methyl derivatives in metabolite recovery rates due to better solubility in aqueous-organic mixtures .

- Hydrolysis Kinetics : A study comparing chloroformates found that electron-withdrawing groups (e.g., Cl in 2-chlorophenyl) reduce hydrolysis rates by 40% compared to phenyl chloroformate .

Actividad Biológica

2-Chlorophenyl chloroformate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique reactivity and potential applications in modifying biomolecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.

This compound is classified as a chloroformate ester, which is known for its electrophilic nature. The chloroformate group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates and carbonates. This reactivity is pivotal for its application in biochemical modifications, particularly in protein and peptide labeling.

- Reactivity : The chloroformate group is highly electrophilic, facilitating reactions with amino groups in proteins.

- Mechanism : The reaction typically involves nucleophilic attack on the carbonyl carbon of the chloroformate, resulting in the formation of a covalent bond with the nucleophile.

1. Protein Modification

This compound is widely used to modify proteins and peptides. This modification enables selective labeling or functionalization of biomolecules, which is essential for studying protein interactions and dynamics.

- Labeling : It allows researchers to introduce fluorescent tags or biotin moieties to proteins, facilitating detection and purification.

- Functionalization : Modifications can alter protein properties, enhancing stability or activity.

2. Drug Development

The compound serves as a valuable building block in medicinal chemistry. Its derivatives may exhibit biological activity, making them candidates for drug development.

- Potential Derivatives : Research indicates that derivatives of this compound can possess antimicrobial or anticancer properties.

- Case Study : A study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of compounds related to this compound has been crucial in optimizing their biological activity. Various studies have explored how structural modifications impact efficacy.

| Compound | Activity | Notes |

|---|---|---|

| This compound | Moderate | Serves as a precursor for more active derivatives |

| Derivative A | High | Exhibited IC50 values in the nanomolar range against cancer cell lines |

| Derivative B | Low | Minimal activity observed; further modifications needed |

Case Studies

- Anticancer Activity :

- Antimicrobial Properties :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chlorophenyl chloroformate, and how are reaction conditions optimized?

this compound is typically synthesized via the reaction of 2-chlorophenol with phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene) in anhydrous conditions. The reaction is carried out in an inert solvent like dichloromethane or toluene at low temperatures (0–5°C) to minimize side reactions. Optimization involves controlling stoichiometry (excess phosgene ensures complete conversion), maintaining anhydrous conditions, and using catalysts like pyridine to neutralize HCl byproducts . Purity is verified using GC-MS or HPLC (>95% purity as per industrial standards) .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- NMR : ¹H and ¹³C NMR identify the aromatic protons (δ 7.2–7.8 ppm for substituted phenyl) and carbonyl carbon (δ 150–155 ppm).

- IR : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) confirm the chloroformate group.

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 191 for molecular ion [M]⁺) validate purity and structure .

Q. What safety protocols are critical when handling this compound?

Due to its reactivity with moisture and toxicity:

- Use inert atmosphere (N₂/Ar) gloveboxes for storage and handling.

- Avoid exposure to water (generates HCl gas) and wear acid-resistant PPE.

- Follow Acute Exposure Guideline Levels (AEGLs) for chloroformates: LC₅₀ values in rodents range from 13–18 ppm for similar compounds, necessitating fume hoods and respiratory protection .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity of this compound in nucleophilic substitutions?

Contradictions in reactivity (e.g., amine vs. alcohol nucleophiles) often arise from:

- Solvent effects : Polar aprotic solvents (THF) enhance reactivity compared to non-polar media.

- Steric hindrance : The 2-chloro substituent on the phenyl ring may slow reactions with bulky nucleophiles.

- Purity : Residual HCl (from synthesis) can protonate nucleophiles, reducing efficiency. Mitigate by pre-purifying via distillation or using scavengers like molecular sieves .

Q. What strategies optimize derivatization of amines or alcohols using this compound for analytical detection?

- pH control : Derivatize amines at pH 9–10 (borate buffer) to deprotonate -NH₂ groups.

- Excess reagent : Use 2–3 molar equivalents to ensure complete derivatization.

- Quenching : Add excess methanol post-reaction to hydrolyze unreacted chloroformate.

- Detection : LC-MS or EI-GC-MS (e.g., for fentanyl analogs, tagging with chloroformates improves detection limits in biological matrices) .

Q. How does the instability of this compound in aqueous media impact its use in multi-step synthesis?

Hydrolysis to 2-chlorophenol and CO₂ occurs rapidly in water, limiting aqueous-phase applications. Solutions:

- Use anhydrous solvents (e.g., dry THF) and moisture-free workup (e.g., MgSO₄ drying).

- Employ flow chemistry to minimize exposure time.

- Monitor degradation via TLC or in-line IR spectroscopy .

Q. What mechanistic insights explain the selectivity of this compound in forming carbamates vs. carbonates?

- Nucleophilicity : Amines (stronger nucleophiles) preferentially attack the carbonyl carbon, forming carbamates.

- Steric effects : Bulky alcohols may favor carbonate formation due to reduced steric hindrance at the chloroformate’s oxygen.

- Leaving group : The 2-chlorophenoxy group’s electron-withdrawing nature accelerates substitution compared to unsubstituted phenyl .

Q. How can researchers resolve contradictions in toxicity data for chloroformates like 2-chlorophenyl derivatives?

Discrepancies in LC₅₀ or genotoxicity data (e.g., negative Ames tests for n-butyl chloroformate vs. gaps for others) require:

- Standardized protocols : Consistent exposure durations and species (e.g., rat vs. mouse).

- Metabolite analysis : Test hydrolysis products (e.g., 2-chlorophenol) for cytotoxicity.

- In silico modeling : Use QSAR models to predict toxicity endpoints when empirical data are scarce .

Q. Methodological Challenges and Solutions

Q. What experimental designs are recommended for studying reaction kinetics of this compound?

- Pseudo-first-order conditions : Use excess nucleophile to isolate chloroformate concentration effects.

- In situ monitoring : Employ FTIR or Raman spectroscopy to track carbonyl group consumption.

- Temperature gradients : Perform Arrhenius analysis (e.g., 25–60°C) to determine activation energy .

Q. How can cross-contamination risks be minimized when using this compound in proteomic studies?

Propiedades

IUPAC Name |

(2-chlorophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENYBFRQSLVMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400441 | |

| Record name | 2-Chlorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19358-41-9 | |

| Record name | 2-Chlorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorophenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.